molecular formula C24H29ClN2O3 B5121166 4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide

4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide

Cat. No. B5121166
M. Wt: 428.9 g/mol
InChI Key: QCDWBEFLUHHWRQ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-protected 4-chlorostilbazole and has been used in various scientific studies due to its unique chemical properties. In

Mechanism of Action

Boc-protected 4-chlorostilbazole works by binding to specific proteins and altering their function. It has been shown to bind to tubulin, a protein involved in cell division, and inhibit its function. This inhibition leads to the disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
Boc-protected 4-chlorostilbazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-protected 4-chlorostilbazole in lab experiments is its ability to selectively bind to specific proteins, which allows for the study of specific cellular processes. However, one limitation is its potential toxicity, which can affect the accuracy of the results obtained in experiments.

Future Directions

There are several future directions for the use of Boc-protected 4-chlorostilbazole in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Another direction is the use of Boc-protected 4-chlorostilbazole as a fluorescent probe for the detection of protein-protein interactions. Additionally, the use of Boc-protected 4-chlorostilbazole in photodynamic therapy is an area of ongoing research.
In conclusion, Boc-protected 4-chlorostilbazole is a chemical compound with unique chemical properties that has been used in various scientific studies. Its ability to selectively bind to specific proteins makes it a valuable tool for the study of specific cellular processes. However, its potential toxicity is a limitation that must be considered in lab experiments. Ongoing research in the development of new drugs and the use of Boc-protected 4-chlorostilbazole in photodynamic therapy and as a fluorescent probe for the detection of protein-protein interactions shows promise for future use in scientific research.

Synthesis Methods

The synthesis of Boc-protected 4-chlorostilbazole involves several chemical reactions. The first step is the formation of 4-chlorostilbazole by reacting 4-chlorobenzoic acid and 4-chloroaniline in the presence of a catalyst. The resulting compound is then reacted with butyl bromide to form 4-butoxy-4'-chlorostilbene. The final step involves the protection of the amine group with Boc anhydride to form Boc-protected 4-chlorostilbazole.

Scientific Research Applications

Boc-protected 4-chlorostilbazole has been used in various scientific studies due to its unique chemical properties. It has been used as a fluorescent probe for the detection of protein-protein interactions, as well as a photosensitizer for photodynamic therapy. It has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-4-7-16-30-21-14-10-19(11-15-21)23(28)26-22(24(29)27(5-2)6-3)17-18-8-12-20(25)13-9-18/h8-15,17H,4-7,16H2,1-3H3,(H,26,28)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWBEFLUHHWRQ-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide

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